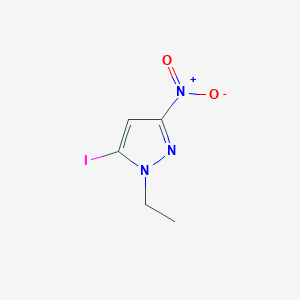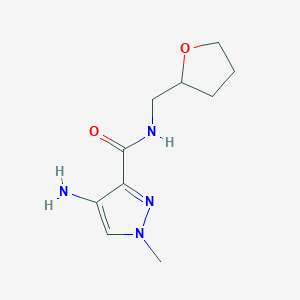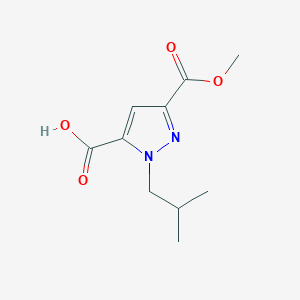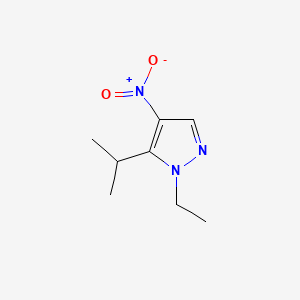
1-Ethyl-5-iodo-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-iodo-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of iodine and nitro groups in its structure makes it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-iodo-3-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylhydrazine with 3-iodo-2-nitropropene. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatographic techniques to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF (Dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed:
Substitution: 1-Ethyl-5-azido-3-nitro-1H-pyrazole.
Reduction: 1-Ethyl-5-iodo-3-amino-1H-pyrazole.
Oxidation: 1-Carboxyethyl-5-iodo-3-nitro-1H-pyrazole.
Scientific Research Applications
1-Ethyl-5-iodo-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-ethyl-5-iodo-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
1-Ethyl-3-nitro-1H-pyrazole: Lacks the iodine substituent, which may result in different reactivity and biological activity.
5-Iodo-3-nitro-1H-pyrazole: Lacks the ethyl group, affecting its solubility and interaction with biological targets.
1-Ethyl-5-bromo-3-nitro-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
Uniqueness: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H6IN3O2 |
|---|---|
Molecular Weight |
267.02 g/mol |
IUPAC Name |
1-ethyl-5-iodo-3-nitropyrazole |
InChI |
InChI=1S/C5H6IN3O2/c1-2-8-4(6)3-5(7-8)9(10)11/h3H,2H2,1H3 |
InChI Key |
PMXTYHZMJNOQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907389.png)
![[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methyloctahydroquinolin-1(2H)-yl)methanone](/img/structure/B10907393.png)
![methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907398.png)



![methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907417.png)
![Ethyl 7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10907419.png)
![(5Z)-3-ethyl-5-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10907425.png)
![4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B10907430.png)
![N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B10907433.png)
![1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B10907437.png)

![2-iodo-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide](/img/structure/B10907454.png)
